2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Physicochemical profiling Drug-likeness ADME prediction

2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a synthetic small molecule (C14H17NO3S2, MW 311.42 g/mol) featuring a constrained 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide core substituted with a benzylthioacetyl group. This bicyclic sulfone scaffold is a recognized privileged structure in medicinal chemistry, historically explored in tachykinin receptor antagonists and antibacterial fluoroquinolones.

Molecular Formula C14H17NO3S2
Molecular Weight 311.41
CAS No. 2034292-83-4
Cat. No. B2466274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
CAS2034292-83-4
Molecular FormulaC14H17NO3S2
Molecular Weight311.41
Structural Identifiers
SMILESC1C2CN(C1CS2(=O)=O)C(=O)CSCC3=CC=CC=C3
InChIInChI=1S/C14H17NO3S2/c16-14(9-19-8-11-4-2-1-3-5-11)15-7-13-6-12(15)10-20(13,17)18/h1-5,12-13H,6-10H2
InChIKeyWFIAWYWXFNCCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone (CAS 2034292-83-4): Key Chemical Profile for Research Sourcing


2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a synthetic small molecule (C14H17NO3S2, MW 311.42 g/mol) featuring a constrained 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide core substituted with a benzylthioacetyl group. This bicyclic sulfone scaffold is a recognized privileged structure in medicinal chemistry, historically explored in tachykinin receptor antagonists [1] and antibacterial fluoroquinolones [2]. Its computed physicochemical properties, including a moderate logP of 2.325 and a topological polar surface area (tPSA) of 55 Ų, position it as a moderately lipophilic, cell-permeable candidate for fragment-based drug discovery and CNS-targeted library design [3].

Why 2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone Cannot Be Replaced by a Generic In-Class Analog


The 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold is present across a family of N-substituted ethanone derivatives, but direct substitution fails because the exocyclic benzylthio group critically modulates lipophilicity, polar surface area, and metabolic liability independently of the conserved core. For instance, replacing the benzylthio moiety with a benzodioxol-5-yl group (CAS 2034300-81-5) or a 4-(trifluoromethoxy)phenyl group (CAS 2034310-22-8) results in divergent logP values (difference of ~1.8–1.4 log units) and tPSA values (difference of ~17–26 Ų) [1]. These variations directly impact membrane permeability, plasma protein binding, and cytochrome P450 susceptibility, meaning that SAR conclusions drawn from one analog do not reliably extrapolate to the benzylthio derivative. For procurement, selecting the precise compound ensures that downstream biological data correspond to the intended chemical entity, preserving the reproducibility of structure-activity relationship studies.

Quantitative Differentiation of 2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone from Closest Analogs


Lipophilicity (LogP): A 1.8-Unit Increase Over the Benzodioxol Analog Enhances Predicted Membrane Permeability

The target compound exhibits a computed logP of 2.325, which is significantly higher than the benzodioxol analog (XLogP3 = 0.5) and the 4-(trifluoromethoxy)phenyl analog (ACD/LogP = 0.86) [1]. This 1.8- and 1.4-log-unit increase, respectively, indicates substantially greater lipophilicity, which is typically associated with improved passive membrane diffusion and potential CNS penetration, but also with potentially higher metabolic clearance, making the benzylthio derivative a distinct tool for probing the lipophilicity-activity relationship within this chemotype.

Physicochemical profiling Drug-likeness ADME prediction

Topological Polar Surface Area: 17–26 Ų Reduction Relative to Analogs Suggests Improved Permeability

The target compound has a computed tPSA of 55 Ų, considerably lower than the benzodioxol analog (81.3 Ų) and the 4-(trifluoromethoxy)phenyl analog (72 Ų) [1]. A tPSA below 60–70 Ų is generally associated with favorable blood-brain barrier penetration, whereas values above 80 Ų often correlate with poor CNS exposure. The 26.3 Ų reduction versus the benzodioxol analog and 17 Ų reduction versus the trifluoromethoxy analog suggest that this compound is more likely to achieve brain penetration or intracellular target engagement.

Membrane permeability CNS drug design Physicochemical profiling

Rotatable Bond Count: Greater Conformational Flexibility Compared to the Benzodioxol Analog

The benzylthioacetyl side chain introduces 4 rotatable bonds, compared to only 2 rotatable bonds for the benzodioxol analog [1]. The trifluoromethoxy analog also has 4 rotatable bonds, so flexibility alone does not distinguish it from this comparator . Increased rotatable bond count generally increases conformational entropy, which can either facilitate induced-fit binding or increase entropic penalty upon target binding. For fragment-based screening or binding free-energy calculations, the conformational flexibility of the benzylthio group represents a distinct parameter space that cannot be explored using the more rigid benzodioxol derivative.

Conformational sampling Molecular flexibility Entropic binding

Privileged Bicyclic Sulfone Scaffold: Class-Level Association with Tachykinin Antagonism and Antibacterial Activity

The 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold is explicitly claimed in Patent US 5,288,730 as a core structure for tachykinin NK1/NK2 receptor antagonists, with specific examples bearing arylmethylthio substituents directly linked to in vivo efficacy in pain and inflammation models [1]. Furthermore, incorporation of this scaffold at the C7 position of fluoroquinolones has yielded compounds with measurable MIC values against Gram-positive and Gram-negative bacterial strains [2]. While no direct antibacterial or receptor-binding data are publicly available for the specific benzylthio derivative (2034292-83-4), the scaffold's established pharmacophoric relevance provides a class-level rationale for its prioritization in fragment-based or target-agnostic phenotypic screening libraries where the precise N-substituent is the variable under investigation.

Tachykinin receptor Fluroquinolone antibiotics Scaffold hopping

Recommended Research Applications for 2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone Based on Quantitative Evidence


SAR Expansion of Azabicyclic Tachykinin Antagonists

The compound directly maps onto the Markush structure of tachykinin antagonist patent US 5,288,730, where the benzylthio group and bicyclic sulfone are key pharmacophoric elements. Researchers developing next-generation NK1/NK2 antagonists can use this compound as a probe to systematically vary the N-acyl substituent while keeping the core constant, comparing it against the benzodioxol and CF3O-phenyl analogs to correlate logP and tPSA differences with receptor binding affinity and selectivity [1].

Blood-Brain Barrier Penetration Screening in CNS Drug Discovery

With a computed tPSA of 55 Ų—well within the empirically favorable range for CNS penetration—and a logP of 2.325, this compound is a more attractive candidate for CNS-targeted fragment screening than its more polar benzodioxol (tPSA 81.3 Ų) and CF3O-phenyl (tPSA 72 Ų) analogs [2]. It is suitable for inclusion in BBB-predictive model training sets and for parallel artificial membrane permeability assays (PAMPA-BBB) to validate in silico predictions.

Physicochemical Profiling and ADME Model Building

The 1.4–1.8 log unit lipophilicity differential relative to close analogs, combined with the 17–26 Ų tPSA reduction, makes this compound a valuable calibration standard for developing or validating in silico ADME prediction models (e.g., QikProp, ADMET Predictor). Its divergent property profile within a conserved scaffold enables multi-parameter optimization (MPO) studies where logP, tPSA, and rotatable bond count are simultaneously varied [1][2].

Fragment-Based Lead Discovery Using the Bicyclic Sulfone Core

The 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide core is a conformationally constrained hydrogen-bond acceptor with a defined exit vector for the N-substituent. In fragment-based screening campaigns, this compound can serve as a fragment hit or a 'bicyclic sulfone fragment surrogate' whose benzylthio group can be subsequently replaced via parallel chemistry to optimize target engagement, leveraging the scaffold's established synthetic tractability [3].

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